Molecular Weight and Structural Simplicity: 4,5-Dihydro-1,2-oxazole-3-carbaldehyde vs. 5-Phenyl Analog
The target compound possesses a molecular weight of 99.09 g/mol, which is 43.4% lower than the commonly used 5-phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde (MW 175.18 g/mol) [1]. Its unsubstituted core provides minimal steric bulk, making it a superior choice for early-stage fragment-based screening libraries where low molecular weight and high ligand efficiency are critical parameters [2].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 99.09 g/mol |
| Comparator Or Baseline | 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde: 175.18 g/mol |
| Quantified Difference | 43.4% lower MW for the target compound |
| Conditions | Computed from molecular formula (PubChem) |
Why This Matters
Lower molecular weight directly translates to better compliance with physicochemical property guidelines (e.g., Rule of 3 for fragments), influencing procurement for hit identification campaigns.
- [1] PubChem Compound Summary for CID 19068741, 4,5-Dihydro-1,2-oxazole-3-carbaldehyde. National Center for Biotechnology Information (2026). View Source
- [2] Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery. Drug Discovery Today, 8(19), 876-877. View Source
